molecular formula C5H8N2 B2460802 3-Methylazetidine-3-carbonitrile CAS No. 936909-11-4

3-Methylazetidine-3-carbonitrile

Cat. No.: B2460802
CAS No.: 936909-11-4
M. Wt: 96.133
InChI Key: VYFRXIJQTMYYGB-UHFFFAOYSA-N
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Description

3-Methylazetidine-3-carbonitrile is a chemical compound with the molecular formula C5H8N2 and a molecular weight of 96.13 g/mol . It is a four-membered nitrogen-containing heterocycle, which makes it an interesting subject for research in various fields of chemistry and pharmaceutical sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylazetidine-3-carbonitrile typically involves the cyclization of suitable precursors under specific reaction conditions. One common method is the reaction of 3-methylazetidine with cyanogen bromide in the presence of a base . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize yield and purity. The process often requires stringent control of reaction parameters to minimize impurities and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Methylazetidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 3-Methylazetidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its four-membered ring structure and the presence of a cyano group make it a versatile intermediate in various chemical syntheses .

Properties

IUPAC Name

3-methylazetidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-5(2-6)3-7-4-5/h7H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFRXIJQTMYYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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